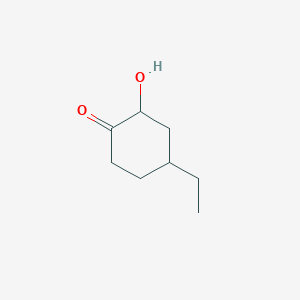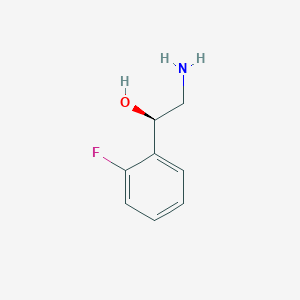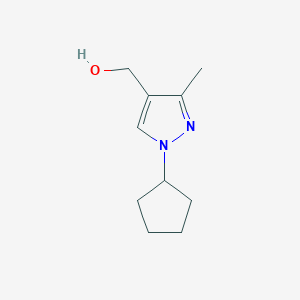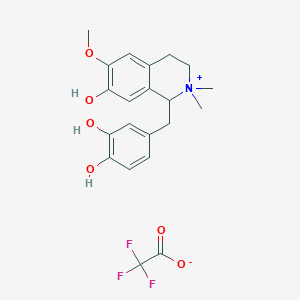
rac-3'-hydroxy-N,N-dimethylcoclaurinium trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Hydroxy-N,N-dimethylcoclauriniumtrifluoroacetate is a complex organic compound belonging to the class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and are often found in various plant species. The compound features a tetrahydroisoquinoline core with multiple functional groups, including hydroxyl, methoxy, and dimethylamino groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-N,N-dimethylcoclauriniumtrifluoroacetate typically involves multiple steps, starting from simpler precursors. One common route involves the methylation of 3’-hydroxy-N-methylcoclaurine using dimethyl sulfate or methyl iodide under basic conditions. The resulting N,N-dimethyl derivative is then reacted with trifluoroacetic acid to form the trifluoroacetate salt. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: Sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of 3’-Hydroxy-N,N-dimethylcoclauriniumtrifluoroacetate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process. The final product is usually purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Hydroxy-N,N-dimethylcoclauriniumtrifluoroacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the trifluoroacetate group, yielding the free base.
Substitution: The methoxy and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as:
Oxidized derivatives: Ketones or aldehydes.
Reduced derivatives: Free base forms.
Substituted derivatives: Alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
3’-Hydroxy-N,N-dimethylcoclauriniumtrifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex alkaloids and as a reagent in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3’-Hydroxy-N,N-dimethylcoclauriniumtrifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved often include:
Signal transduction pathways: Modulation of kinase activity.
Metabolic pathways: Inhibition of key enzymes in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3’-Hydroxy-N-methylcoclaurine
- N,N-Dimethylcoclaurine
- Coclaurine
Uniqueness
3’-Hydroxy-N,N-dimethylcoclauriniumtrifluoroacetate is unique due to its trifluoroacetate group, which imparts distinct chemical properties, such as increased solubility and stability. This makes it particularly useful in various applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C21H24F3NO6 |
|---|---|
Molekulargewicht |
443.4 g/mol |
IUPAC-Name |
4-[(7-hydroxy-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-1-yl)methyl]benzene-1,2-diol;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C19H23NO4.C2HF3O2/c1-20(2)7-6-13-10-19(24-3)18(23)11-14(13)15(20)8-12-4-5-16(21)17(22)9-12;3-2(4,5)1(6)7/h4-5,9-11,15H,6-8H2,1-3H3,(H2-,21,22,23);(H,6,7) |
InChI-Schlüssel |
LJXVHGCCIANZFC-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)OC)C.C(=O)(C(F)(F)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6,8-Difluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13077108.png)




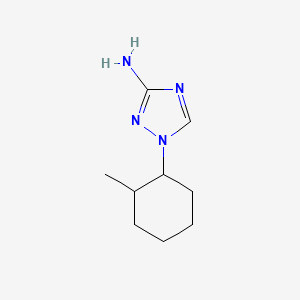
![Methyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13077144.png)
